LMPTP inhibitor 1

LMPTP isoform selectivity ACP1 phosphatase inhibition insulin signaling

LMPTP inhibitor 1 is the unique LMPTP-A inhibitor validated in vivo to recapitulate liver-specific LMPTP knockout phenotypes: protection from diet-induced diabetes, improved glucose tolerance, and decreased fasting insulin without body weight alteration. It exhibits exquisite selectivity over 15 other PTPs, an uncompetitive inhibition mechanism, and oral bioavailability for non-invasive dosing in DIO models. For researchers requiring clean metabolic phenotyping without confounding LMPTP-B or PTP1B cross-reactivity, LMPTP inhibitor 1 is the essential reference standard.

Molecular Formula C28H36N4O
Molecular Weight 444.6 g/mol
Cat. No. B608922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLMPTP inhibitor 1
Molecular FormulaC28H36N4O
Molecular Weight444.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H36N4O/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30)
InChIKeyXISMYRQHGUUMGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LMPTP Inhibitor 1 Procurement Guide: Baseline Characteristics and Chemical Identity


LMPTP inhibitor 1 (also designated Compound 23, CAS 1908414-82-3 as free base; dihydrochloride salt CAS 2310135-46-5) is a low-molecular-weight protein tyrosine phosphatase (LMPTP) inhibitor with the molecular formula C₂₈H₃₆N₄O (free base, MW 444.61) and IUPAC name N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide . The compound is characterized by an uncompetitive inhibition mechanism and oral bioavailability, with primary applications in metabolic disease research targeting the ACP1-encoded LMPTP [1].

Why LMPTP Inhibitor 1 Cannot Be Interchanged with Generic Phosphatase Inhibitors


Generic substitution among phosphatase inhibitors is scientifically unsound for LMPTP-targeted applications. Standard PTP inhibitors (e.g., sodium orthovanadate, PTP1B inhibitors such as Compound 182) lack the requisite selectivity profile: LMPTP inhibitor 1 demonstrates exquisite selectivity over a panel of 15 other protein tyrosine phosphatases including PTP1B [1], whereas PTP1B-directed inhibitors such as JTT-551 exhibit a Ki of 0.22 μM for PTP1B but 9.3 μM for TCPTP, a selectivity pattern orthogonal to LMPTP inhibition requirements . Moreover, LMPTP inhibitor 1's uncompetitive mechanism and distinct binding site at the catalytic pocket opening confer a pharmacological profile not replicated by orthosteric competitive inhibitors [1].

LMPTP Inhibitor 1: Quantitative Differentiation Evidence Against Closest Comparators


LMPTP Inhibitor 1 Isoform Selectivity: LMPTP-A vs LMPTP-B Differential Potency

LMPTP inhibitor 1 exhibits differential potency between the two LMPTP splice isoforms. Against LMPTP-A, the compound achieves an IC₅₀ of 0.8 μM. Against LMPTP-B, the compound demonstrates substantially reduced activity: at 40 μM, LMPTP inhibitor 1 inhibits LMPTP-B activity by greater than 50% , indicating at least a 50-fold selectivity window favoring LMPTP-A. This isoform preference is critical because LMPTP-A is the predominant isoform implicated in hepatic insulin receptor dephosphorylation [1].

LMPTP isoform selectivity ACP1 phosphatase inhibition insulin signaling

LMPTP Inhibitor 1 Selectivity Over PTP1B: Panel-Wide Profiling Data

In selectivity profiling against a panel of 15 protein tyrosine phosphatases, LMPTP inhibitor 1 demonstrates exquisite selectivity for LMPTP-A with negligible inhibition of other PTPs including PTP1B [1]. This contrasts sharply with broad-spectrum phosphatase inhibitors such as sodium orthovanadate, which inhibits multiple PTPs non-selectively with IC₅₀ values in the low micromolar range across PTP1B, SHP2, and TCPTP [2]. The selectivity profile ensures that observed phenotypic effects in metabolic assays are attributable specifically to LMPTP inhibition rather than confounding PTP1B modulation, a critical consideration given PTP1B's well-validated role in insulin signaling [1].

PTP selectivity profiling PTP1B counter-screening phosphatase inhibitor specificity

LMPTP Inhibitor 1 In Vivo Efficacy: Glucose Tolerance Reversal in Diet-Induced Obese Mice

In diet-induced obese (DIO) C57BL/6 mice, LMPTP inhibitor 1 administered as a 0.05% w/w food admixture produces significant improvement in glucose tolerance and decreases fasting insulin levels without affecting body weight [1]. This in vivo efficacy profile matches the phenotype observed in liver-specific LMPTP knockout mice, which are protected from high-fat diet-induced diabetes without body weight changes [2]. In contrast, PTP1B inhibitors such as trodusquemine (MSI-1436) produce body weight reduction as a primary phenotype, a mechanistically distinct outcome reflecting different target biology [3].

in vivo metabolic efficacy glucose tolerance diet-induced obesity model

LMPTP Inhibitor 1 Oral Bioavailability and Dose-Proportional Systemic Exposure

LMPTP inhibitor 1 demonstrates dose-proportional oral bioavailability in mice. Administration at 0.03% w/w in chow yields mean serum concentrations of approximately 680 nM, while 0.05% w/w produces serum levels exceeding 3 μM [1]. Notably, the 680 nM serum concentration achieved at the lower dose approximates the in vitro Ki value of 846 nM , confirming that therapeutically relevant target engagement is attainable via oral administration. In contrast, earlier-generation LMPTP inhibitors such as the allosteric probe ML400 lack published oral bioavailability data and were characterized primarily as in vitro tool compounds [2].

oral bioavailability pharmacokinetics serum concentration

LMPTP Inhibitor 1 Uncompetitive Binding Mechanism and Unique Binding Site

LMPTP inhibitor 1 operates via a novel uncompetitive inhibition mechanism with a Ki of 846 nM, binding preferentially to the enzyme-substrate complex rather than the free enzyme [1]. Structural studies reveal a unique binding site at the opening of the catalytic pocket, distinct from the orthosteric phosphate-binding loop targeted by substrate-mimetic competitive inhibitors [2]. This mechanism contrasts with competitive PTP inhibitors such as Compound 182 (a PTP1B/TCPTP dual inhibitor with IC₅₀ values of 0.63 nM and 0.58 nM, respectively), which occupy the catalytic cleft and compete directly with phosphotyrosine substrates [3]. Uncompetitive inhibitors are theoretically advantageous when substrate accumulates pathologically, as inhibitory potency increases with substrate concentration.

uncompetitive inhibition catalytic pocket binding enzyme kinetics

LMPTP Inhibitor 1: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Hepatic Insulin Signaling Studies Requiring Isoform-Selective LMPTP-A Inhibition

Investigators examining insulin receptor (IR) phosphorylation in hepatocyte models should prioritize LMPTP inhibitor 1 based on its ≥50-fold selectivity for LMPTP-A over LMPTP-B [1] and demonstrated efficacy in increasing IR phosphorylation in human HepG2 hepatocytes at 10 μM following insulin stimulation [2]. The isoform selectivity ensures that observed effects on IR signaling are attributable specifically to LMPTP-A inhibition, the isoform genetically validated as the hepatic insulin resistance driver. Alternative non-selective LMPTP inhibitors or pan-PTP inhibitors would introduce confounding LMPTP-B-mediated effects and cross-reactivity with other PTPs [1].

Chronic In Vivo Metabolic Studies in Diet-Induced Obesity Models Requiring Oral Dosing

For long-term metabolic phenotyping in DIO mouse models, LMPTP inhibitor 1 enables oral administration via food admixture (0.03%-0.05% w/w) while achieving therapeutically relevant serum concentrations (680 nM to >3 μM) that approximate or exceed the in vitro Ki of 846 nM [1]. This oral dosing route eliminates the confounding stress responses associated with repeated intraperitoneal or intravenous injections, which independently alter glucose homeostasis and insulin sensitivity. The weight-neutral glycemic improvement phenotype [1] further enables clean interpretation of insulin-sensitizing effects without the body weight confounds characteristic of PTP1B inhibition [2].

Phosphatase Selectivity Profiling and Counter-Screening Assays

LMPTP inhibitor 1 serves as a validated selectivity control in phosphatase inhibitor screening cascades due to its characterized profile against a 15-PTP panel with exquisite selectivity for LMPTP and negligible inhibition of PTP1B and other class I/II PTPs [1]. Researchers developing novel LMPTP-directed chemotypes should use LMPTP inhibitor 1 as a benchmark comparator for assessing relative selectivity windows. The compound's uncompetitive mechanism and distinct binding site [1] also provide a mechanistically differentiated reference standard for evaluating inhibitor binding modes via enzyme kinetics or crystallography [2].

Validation of LMPTP Genetic Knockout Phenotypes via Pharmacological Mimicry

LMPTP inhibitor 1 is uniquely positioned to pharmacologically validate genetic knockout findings. The compound recapitulates the phenotype of liver-specific LMPTP deletion: protection from high-fat diet-induced diabetes, improved glucose tolerance, and decreased fasting insulin without body weight alteration [1]. This pharmacological-genetic concordance establishes LMPTP inhibitor 1 as a critical tool for acute, reversible LMPTP inhibition studies that complement constitutive or conditional knockout models. Procurement of alternative LMPTP inhibitors lacking this in vivo validation would require extensive de novo characterization to establish target engagement and phenotypic fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for LMPTP inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.